molecular formula C21H13BrCl2N2O3 B12041278 4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate CAS No. 359425-02-8

4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate

Cat. No.: B12041278
CAS No.: 359425-02-8
M. Wt: 492.1 g/mol
InChI Key: CXBUBTULBNIEGE-BRJLIKDPSA-N
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Description

4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate is a complex organic compound that features a combination of bromine, chlorine, and hydrazone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate typically involves multiple steps. One common route includes the following steps:

    Formation of 2-bromobenzoyl hydrazine: This is achieved by reacting 2-bromobenzoyl chloride with hydrazine hydrate under controlled conditions.

    Condensation Reaction: The resulting 2-bromobenzoyl hydrazine is then condensed with 4-formylphenyl 2,4-dichlorobenzoate in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the hydrazone functionality.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone functionality allows it to form stable complexes with metal ions or proteins, thereby modulating their activity. The bromine and chlorine atoms can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-bromophenylacetic acid: This compound shares the bromophenyl group but lacks the hydrazone and dichlorobenzoate functionalities.

    2,4-dichlorobenzoic acid: Similar in containing the dichlorobenzoate moiety but does not have the hydrazone or bromophenyl groups.

    Bromophenol derivatives: These compounds contain bromine and phenol groups but differ in their overall structure and functionality.

Uniqueness

4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate is unique due to its combination of bromine, chlorine, and hydrazone functionalities, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

359425-02-8

Molecular Formula

C21H13BrCl2N2O3

Molecular Weight

492.1 g/mol

IUPAC Name

[4-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C21H13BrCl2N2O3/c22-18-4-2-1-3-16(18)20(27)26-25-12-13-5-8-15(9-6-13)29-21(28)17-10-7-14(23)11-19(17)24/h1-12H,(H,26,27)/b25-12+

InChI Key

CXBUBTULBNIEGE-BRJLIKDPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)Br

Origin of Product

United States

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